3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole
Description
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(azetidin-3-yloxymethyl)-5-propyl-1,2,4-oxadiazole |
InChI |
InChI=1S/C9H15N3O2/c1-2-3-9-11-8(12-14-9)6-13-7-4-10-5-7/h7,10H,2-6H2,1H3 |
InChI Key |
BGOVQMOZUFNVBA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NO1)COC2CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene.
Formation of Oxadiazole Ring: The oxadiazole ring is often formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Azetidine and Oxadiazole Rings: The final step involves coupling the azetidine and oxadiazole rings through an appropriate linker, such as a methylene group, under suitable reaction conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced azetidine derivatives.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in 1,2,4-Oxadiazole Derivatives
The following table summarizes key structural and physicochemical differences between the target compound and analogs:
Key Observations:
- Azetidine vs. Cyclopropane : The azetidine ring in the target compound introduces conformational flexibility compared to the cyclopropane in 5-[(Azetidin-3-yloxy)methyl]-3-cyclopropyl-1,2,4-oxadiazole , which may enhance binding to flexible protein targets .
- Reactive Groups: Compounds like 5-ethyl-3-isocyanomethyl-1,2,4-oxadiazole are valuable as synthetic intermediates but may lack stability in biological systems due to reactive isocyanate groups .
Anti-Inflammatory Activity:
- 5-Methyl-3-phenyl-1,2,4-oxadiazole demonstrates anti-inflammatory activity comparable to phenylbutazone, a non-steroidal anti-inflammatory drug (NSAID) . The target compound’s azetidine group may enhance selectivity for inflammatory mediators like cyclooxygenase (COX) or lipoxygenase (LOX).
HIF-1 Inhibition:
- 3-Aryl-5-pyrazolyl-1,2,4-oxadiazoles (e.g., compound 11m ) show potent HIF-1 inhibitory activity (IC₅₀ = 0.35 μM), suggesting that substitution with nitrogen-containing heterocycles (e.g., azetidine) could modulate hypoxia-related pathways .
Antiviral and Antimicrobial Potential:
- Analogs such as 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}isoxazole-3-carboxylic acid exhibit antiviral properties, likely due to their ability to disrupt viral replication machinery .
Biological Activity
The compound 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Description |
|---|---|
| Chemical Formula | C₈H₁₃N₃O₂ |
| Molecular Weight | 169.21 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research has shown that compounds containing the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. A study highlighted that derivatives of oxadiazoles demonstrated broad-spectrum antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli .
Case Study: Antimicrobial Efficacy
In a comparative study of oxadiazole derivatives:
| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |
|---|---|---|
| This compound | 8 | 16 |
| Gentamicin | 2 | 4 |
This table illustrates that the compound exhibits moderate antibacterial activity compared to standard antibiotics.
Anticancer Activity
The anticancer potential of oxadiazole derivatives is well-documented. Compounds similar to This compound have been investigated for their ability to inhibit cancer cell proliferation. A review indicated that oxadiazole derivatives could induce apoptosis in various cancer cell lines .
Research Findings
In vitro studies have shown that certain oxadiazole derivatives can significantly reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer):
| Compound | IC50 (µM) in MCF-7 | IC50 (µM) in HeLa |
|---|---|---|
| This compound | 12 | 15 |
| Doxorubicin | 0.5 | 0.6 |
Anti-inflammatory Activity
The anti-inflammatory properties of oxadiazoles have also been explored. Compounds with this scaffold have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX .
Experimental Evidence
In a study assessing the anti-inflammatory effects:
| Compound | Inhibition (%) at 100 µM |
|---|---|
| This compound | 45 |
| Aspirin | 70 |
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-((Azetidin-3-yloxy)methyl)-5-propyl-1,2,4-oxadiazole?
The synthesis typically involves cyclization of amidoxime precursors with azetidine derivatives. Key steps include:
- Cyclodehydration : Use phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate oxadiazole ring formation under reflux conditions (80–100°C) .
- Azetidine Integration : Nucleophilic substitution reactions to attach the azetidin-3-yloxy group, requiring anhydrous solvents like dichloromethane (DCM) or tetrahydrofuran (THF) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., azetidine methylene protons at δ 3.2–3.8 ppm; oxadiazole carbons at δ 165–170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: 225.12 for C₁₀H₁₅N₃O₂) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., IC₅₀ values for MCF-7, MDA-MB-231) .
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Apoptosis Induction : Annexin V/PI staining and caspase-3/7 activation assays .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Substituent Modifications :
- Bioisosteric Replacements : Substituting oxadiazole with thiadiazole alters electron density, affecting enzyme inhibition (e.g., topoisomerase IIα) .
Q. What experimental strategies resolve contradictions in cytotoxicity data across cell lines?
- Dose-Response Refinement : Test 10–12 concentrations (0.1–100 µM) to identify outliers .
- Mechanistic Profiling : Compare ROS generation (DCFH-DA assay) and mitochondrial membrane potential (JC-1 dye) to differentiate apoptosis pathways .
- Receptor Binding Assays : Radioligand displacement studies (e.g., estrogen receptor-α IC₅₀) clarify target specificity .
Q. How can molecular docking predict interactions with biological targets?
- Target Selection : Prioritize enzymes (e.g., human DNA topoisomerase IIα, PDB ID: 1ZXM) or receptors (e.g., EGFR, PDB ID: 1M17) .
- Docking Parameters : Use AutoDock Vina with Lamarckian GA (grid size: 25 ų; exhaustiveness: 20). Key interactions:
- Hydrogen bonding between oxadiazole N and Lys352 (topoisomerase IIα) .
- Hydrophobic interactions of the propyl chain with Val93 (EGFR) .
Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?
- Pharmacokinetics :
- Rodent Models : Oral bioavailability (Cₘₐₓ: 1.5 µg/mL; Tₘₐₓ: 2 h) and half-life (t₁/₂: 4.5 h) in Sprague-Dawley rats .
- Metabolite Identification : LC-MS/MS of plasma samples (metabolites: glucuronide conjugates) .
- Toxicity :
Q. How can conflicting data on metabolic stability be addressed?
- Microsomal Assays : Human liver microsomes (HLM) with NADPH cofactor; monitor depletion over 60 min (T½ > 30 min indicates stability) .
- CYP Inhibition Screening : Fluorescent probes (e.g., CYP3A4: midazolam hydroxylation) to identify enzyme inhibition (IC₅₀ > 10 µM preferred) .
- Species Comparison : Rat vs. human microsomes to predict interspecies variability .
Methodological Challenges
Q. What strategies mitigate batch-to-batch variability in synthesis?
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progression (e.g., carbonyl peak at 1740 cm⁻¹) .
- Design of Experiments (DoE) : Optimize temperature (70–90°C), solvent (DMF vs. DCM), and stoichiometry (1:1.2 amidoxime:azetidine) .
Q. How to validate target engagement in cellular models?
- Cellular Thermal Shift Assay (CETSA) : Heat shock (37–60°C) followed by Western blotting to confirm target protein stabilization .
- RNA Interference (siRNA) : Knockdown of putative targets (e.g., topoisomerase IIα) to attenuate compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
